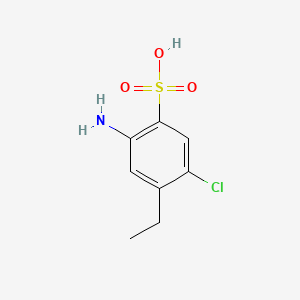

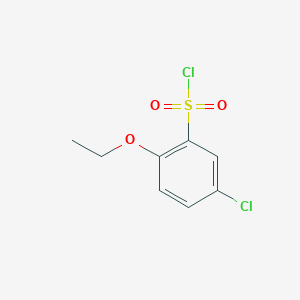

5-Chloro-2-ethoxybenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various functional aromatic multisulfonyl chlorides has been explored, including compounds with multiple sulfonyl chloride groups. These compounds are synthesized through a sequence of reactions, with the final step often involving oxidative chlorination. For instance, the synthesis of 3,5-bis(chlorosulfonyl)-1-acetophenone (17) and related multisulfonyl chlorides demonstrates the potential for creating complex organic molecules using these building blocks. The use of masked nonreactive precursors is a key strategy in these syntheses, allowing for the preparation of dendritic and other complex organic structures .

Molecular Structure Analysis

The molecular structure of 2-Ammonio-5-chloro-4-methylbenzenesulfonate has been confirmed through single-crystal data, which aligns with previous powder diffraction determinations. This compound is an intermediate in the synthesis of lake red azo pigments and exists in a zwitterionic tautomeric form. The confirmation of this structure is crucial for understanding the reactivity and potential applications of this compound in pigment synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are intricate and require careful control of conditions to ensure the desired products are obtained. For example, the chlorosulfonation step is critical for introducing sulfonyl chloride groups into the aromatic compounds. The reactivity of these groups is essential for further transformations that can lead to the creation of complex molecules, such as dendrimers and calixarenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of sulfonyl chloride groups can make these compounds highly reactive towards nucleophiles, which is a property that can be exploited in further chemical reactions. Additionally, the zwitterionic nature of 2-Ammonio-5-chloro-4-methylbenzenesulfonate affects its solubility and may influence its behavior in the formation of lake red azo pigments .

Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

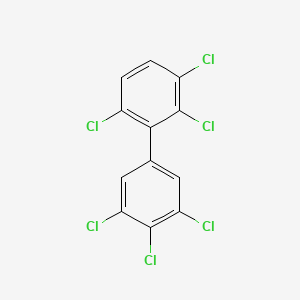

Pharmacological Fragment Synthesis : 5-(Ethylsulfonyl)-2-methoxyaniline, derived from similar sulfonyl chlorides, is a crucial pharmacophoric fragment in potent VEGFR2 inhibitors, indicating its significance in the synthesis of anticancer drugs (Murár, Addová, & Boháč, 2013). This illustrates the compound's role in the development of targeted therapies for cancer treatment.

Sulfonyl Chlorides Synthesis : A novel method for synthesizing sulfonyl chlorides, including those related to 5-Chloro-2-ethoxybenzene-1-sulfonyl chloride, showcases its utility in creating key intermediates for pharmaceuticals, dyes, and detergents (Lezina, Rubtsova, & Kuchin, 2011). This underscores its importance in industrial and laboratory-scale production.

Antibacterial Activity : New sulfonyl phenoxides synthesized through reactions involving sulfonyl chloride derivatives exhibited moderate activity against Candida albicans, suggesting potential for antimicrobial applications (Ovonramwen, Owolabi, & Falodun, 2021). This highlights the compound's relevance in developing new antimicrobial agents.

Sensor Development

- Heavy Metal Detection : A study on bis-sulfonamides, likely related in structure to 5-Chloro-2-ethoxybenzene-1-sulfonyl chloride, demonstrated their application as sensors for heavy metals, indicating the compound's potential in environmental monitoring and public health (Sheikh et al., 2016). This research points towards its utility in developing sensitive and selective sensors for toxic pollutants.

Propriétés

IUPAC Name |

5-chloro-2-ethoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGIYYLBZMYHCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-ethoxybenzene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.